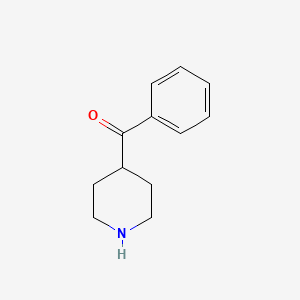

Phenyl(piperidin-4-yl)methanone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenyl(piperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRCHUGHUHZNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280277 | |

| Record name | phenyl(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37586-22-4 | |

| Record name | 37586-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Phenyl Piperidin 4 Yl Methanone and Its Derivatives

Strategies for the Synthesis of the Phenyl(piperidin-4-yl)methanone Core Structure

The construction of the central this compound framework can be achieved through several established synthetic routes. These methods offer flexibility in introducing various substituents on both the phenyl and piperidine (B6355638) rings.

Classical Reaction Pathways (e.g., Mannich Condensation for Piperidinones)

The Mannich reaction is a cornerstone in the synthesis of piperidinones, which are key precursors to this compound. researchgate.net This reaction typically involves the condensation of a ketone, an amine, and formaldehyde (B43269). sciencemadness.org For instance, the reaction of a suitable ketone with a primary amine and formaldehyde can lead to the formation of a 4-piperidinone ring. sciencemadness.orgnih.gov While many documented Mannich reactions for piperidinone synthesis utilize primary amines, these reactions can be complex, sometimes resulting in the formation of secondary amines, tertiary amines, or other cyclic products. sciencemadness.org The use of a polycarbonyl compound with reactive hydrogens in a 1,3-relationship with a primary amine and formaldehyde can also yield cyclic pyridone products. sciencemadness.org

A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This method utilizes a functionalized dienolate and can produce chiral dihydropyridinone compounds, which serve as versatile intermediates for creating a variety of chiral piperidine compounds. rsc.org

Grignard Reagent-Based Synthesis for Related Structures

Grignard reagents are pivotal in the synthesis of derivatives related to this compound. A notable application involves the reaction of a Grignard reagent derived from 4-chloro-N-methylpiperidine with a suitable benzophenone (B1666685) precursor. This approach has been utilized in the synthesis of complex pharmaceutical intermediates. google.com The addition of the Grignard reagent to the carbonyl group of the benzophenone derivative is a key bond-forming step, leading to the desired 4-substituted piperidine structure. google.com

Amidation Reactions from Key Precursors (e.g., 2,4-difluorobenzoyl chloride with piperidine)

Amidation reactions provide a direct route to form the amide bond characteristic of this compound. A common strategy involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with a piperidine derivative. fishersci.co.uk For example, the coupling of 2,4-difluorobenzoyl chloride with a protected 4-aminopiperidine (B84694) is a key step in the synthesis of certain derivatives. acs.org This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.uk Various coupling reagents developed for peptide synthesis, such as carbodiimides (e.g., DCC, EDC), can also be employed to facilitate the formation of the amide bond between a carboxylic acid and a piperidine. fishersci.co.ukresearchgate.net

Hydrogenation Reactions to Yield Piperidin-4-yl Substituted Benzene

Hydrogenation is a fundamental process for converting aromatic precursors, such as pyridines, into the corresponding saturated piperidines. nih.govorganic-chemistry.org This method is widely used in the synthesis of piperidine-containing compounds. nih.govnih.gov The hydrogenation of substituted pyridines can be achieved using various catalysts, often under conditions of high temperature and pressure, although milder methods have been developed. nih.govchemrxiv.org For example, the reduction of a pyridine (B92270) ring can be accomplished using heterogeneous catalysts like rhodium on carbon (Rh/C) in water. organic-chemistry.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, which is crucial for obtaining specific isomers. nih.gov Electrocatalytic hydrogenation has also emerged as a method to reduce pyridines to piperidines under milder conditions. nih.gov

Chemical Modifications and Derivatization Approaches on the Piperidine Ring

The piperidine ring of this compound offers a versatile scaffold for chemical modifications, allowing for the introduction of a wide range of functional groups to modulate the compound's properties.

N-Substitution Chemistry (e.g., N-Alkylation, N-Acylation, N-Sulfonylation)

The nitrogen atom of the piperidine ring is a common site for derivatization through N-substitution reactions.

N-Alkylation: This involves the introduction of an alkyl group onto the piperidine nitrogen. acs.orgresearchgate.net A common method is the reaction of the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate or diisopropylethylamine (DIPEA). researchgate.netechemi.com The choice of base can be important to prevent the formation of quaternary ammonium (B1175870) salts. researchgate.netechemi.com Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. echemi.com The stereoselectivity of N-alkylation can be influenced by the existing substituents on the piperidine ring. acs.orgacs.org

N-Acylation: This modification introduces an acyl group to the piperidine nitrogen, forming an amide linkage. acs.orgnih.gov This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640). acs.orgnih.gov For instance, N-acyl-N-phenyl ureas of piperidine have been synthesized and evaluated for their biological activities. nih.gov

N-Sulfonylation: This involves the reaction of the piperidine with a sulfonyl chloride to form a sulfonamide. N-sulfonyl groups are used to modify the properties of the piperidine-containing molecule. usm.edudigitellinc.com The formation of N-sulfonyl piperidines can be achieved through the reaction of the piperidine with the appropriate sulfonyl chloride. usm.edu N-sulfonyliminium ions can also be used as reactive intermediates in cyclization reactions to form substituted piperidine rings. usm.edudigitellinc.com

Interactive Data Table: N-Substitution Reactions on the Piperidine Ring

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, DIPEA) | N-Alkylpiperidine | researchgate.netechemi.com |

| Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine | echemi.com | |

| N-Acylation | Acyl chloride (R-COCl), Base | N-Acylpiperidine | acs.orgnih.gov |

| Acid anhydride ((RCO)₂O) | N-Acylpiperidine | nih.gov | |

| N-Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | N-Sulfonylpiperidine | usm.edudigitellinc.com |

Substitutions at Other Positions of the Piperidine Ring

The piperidine ring of this compound offers multiple sites for substitution, enabling the fine-tuning of molecular properties. Beyond the foundational 4-benzoyl group, modifications at other positions of the piperidine ring are crucial for developing new derivatives. For instance, the introduction of alkyl groups at the C-3 position has been shown to influence the conformation of the piperidine ring. asianpubs.org The synthesis of such derivatives often starts from appropriately substituted piperidin-4-ones.

Conformational Analysis of Piperidine Ring in Derivatives (e.g., Chair Conformation)

The conformational preference of the piperidine ring in this compound derivatives is a critical aspect of their structural chemistry. The piperidine ring typically adopts a low-energy chair conformation. nih.govchemrevlett.com In this conformation, substituents can occupy either axial or equatorial positions. The orientation of these substituents can significantly impact the molecule's biological activity.

Studies have shown that for 4-substituted piperidines, the relative conformational energies are nearly identical to those of analogous cyclohexanes. nih.gov The introduction of substituents, such as an alkyl group at the C-3 position, can cause a flattening of the ring around the C(2) and C(3) bond. asianpubs.org Conversely, an axial methyl group at C-3 can lead to a flattening of the C(5)-C(6) bond. asianpubs.org In some cases, particularly with bulky substituents, the piperidine ring may adopt a boat or twisted-chair conformation. asianpubs.orgchemrevlett.com The conformational equilibrium can also be influenced by protonation of the piperidine nitrogen, with polar substituents at the 4-position showing a stabilization of the axial conformer upon protonation. nih.gov Molecular mechanics calculations have been successfully used to predict the conformer energies of both the free bases and their protonated forms. nih.gov

Table 1: Conformational Preferences in this compound Derivatives

| Derivative | Predominant Conformation | Substituent Orientation | Reference |

| 3-Alkyl-2,6-diarylpiperidin-4-one semicarbazones | Chair | Aryl and alkyl groups equatorial | asianpubs.org |

| 2-Chloro-3-nitro-5-(trifluoromethyl)phenyl](piperidin-1-yl)methanone | Chair | - | nih.gov |

| N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones | Chair | Equatorially oriented 2,6-diaryl groups | chemrevlett.com |

Chemical Modifications and Derivatization Approaches on the Phenyl Ring

The phenyl ring of this compound is another key site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the electronic and steric properties of the molecule.

Introduction of Alkyl and Heterocyclic Moieties (e.g., Thiophene (B33073), Pyrazole)

The introduction of alkyl and heterocyclic groups onto the phenyl ring can be achieved through various synthetic methods, including cross-coupling reactions. An alkyl group is a functional group consisting of a carbon chain with single bonds, while a phenyl group is a six-carbon aromatic ring. quora.com The introduction of heterocyclic moieties like thiophene and pyrazole (B372694) is of particular interest in drug discovery, as these rings can participate in hydrogen bonding and other interactions with biological targets. wikipedia.orgwikipedia.org Thiophenes are five-membered aromatic rings containing a sulfur atom and are considered important building blocks in pharmaceuticals. wikipedia.org Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms and are also prevalent in many commercially important drugs. wikipedia.orgslideshare.net The synthesis of pyrazole derivatives can be achieved through methods like the condensation of 1,3-dicarbonyl compounds with hydrazine. wikipedia.org

Advanced Synthetic Transformations in this compound Chemistry

Modern synthetic organic chemistry offers powerful tools for the construction and modification of complex molecules like this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig, Cyanation)

Palladium-catalyzed cross-coupling reactions have become indispensable in synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. nobelprize.orgnih.govresearchgate.net

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide or triflate, catalyzed by a palladium complex. nobelprize.orgresearchgate.net It is a versatile method for creating biaryl structures and has been used to synthesize 4-benzyl piperidines and related derivatives. organic-chemistry.orgnih.gov The reaction generally tolerates a wide range of functional groups and can be performed under mild conditions, sometimes even in aqueous media. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgsemanticscholar.org It has broad applications in the synthesis of aryl amines and has been instrumental in the preparation of numerous pharmaceuticals. nih.govwikipedia.orgresearchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl coupling partners. wikipedia.org

Cyanation: The introduction of a cyano group onto the aromatic ring can be achieved through palladium-catalyzed cyanation reactions. organic-chemistry.orgresearchgate.net These reactions often utilize safer cyano sources than traditional methods involving toxic metal cyanides. organic-chemistry.org For instance, 2-(piperidin-1-yl)acetonitrile has been used as a cyano source in the palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate (B81430) derivatives. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Reactions in this compound Chemistry

| Reaction | Substrates | Catalyst System | Product Type | Reference |

| Suzuki Coupling | N-Boc 4-methylene piperidine, 2,5-dibromopyridine | PdCl2dppf | 4-Benzyl piperidines | organic-chemistry.org |

| Suzuki Coupling | Aryl halides, Arylboronic acids | Palladium-phosphinous acid complexes | Biaryls | researchgate.net |

| Buchwald-Hartwig Amination | Amines, Aryl halides | Palladium complexes with phosphine (B1218219) ligands | Aryl amines | wikipedia.org |

| Cyanation | Aryldiazonium tetrafluoroborate, 2-(piperidin-1-yl)acetonitrile | Pd(OAc)2 / (Me3Si)2 | Aryl nitriles | organic-chemistry.org |

Functional Group Interconversions (e.g., Oxime Formation, Reduction to Alcohols)

The ketone moiety in this compound is a versatile functional group that can be readily converted into other functionalities, significantly expanding the chemical space of its derivatives. Common interconversions include the formation of oximes and the reduction to corresponding secondary alcohols.

Oxime Formation: The reaction of this compound or its derivatives with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding oxime. This conversion transforms the ketone into a C=N-OH group. The formation of oximes from related piperidin-4-one derivatives is a well-established synthetic step. For instance, (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) is a known precursor for its oxime hydrochloride salt. anaxlab.combldpharm.comnih.gov The synthesis of more complex molecules, such as ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), utilizes the oxime derivative as a starting material for further functionalization, such as sulfonylation at the piperidine nitrogen. nanobioletters.com Spectral data from related compounds, like t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one oxime, have shown that the piperidine ring in these oxime derivatives often adopts a slightly distorted chair conformation. chemrevlett.com

Reduction to Alcohols: The carbonyl group of this compound can be reduced to a secondary alcohol, yielding phenyl(piperidin-4-yl)methanol. This transformation is a fundamental functional group interconversion in organic synthesis. ub.edu A variety of reducing agents and catalytic systems are available for the reduction of ketones to alcohols. organic-chemistry.org For instance, sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for this purpose. More complex catalytic systems, including those based on iridium, ruthenium, and titanium, have been developed for the efficient transfer hydrogenation or hydroboration of ketones. organic-chemistry.org The chemoselective reduction of a carbonyl group in the presence of other reducible functionalities is a significant challenge. Methodologies such as activation of a carboxylic acid by a mixed anhydride followed by reduction with sodium borohydride have been developed to achieve selectivity in molecules containing both ketone and carboxylic acid groups. nih.gov The resulting alcohol, such as in (4-(piperidin-4-yl)phenyl)methanol, introduces a hydroxyl group that can serve as a handle for further synthetic modifications. sigmaaldrich.com

Analytical and Spectroscopic Characterization Methods for Synthesized Compounds

The structural elucidation and confirmation of purity for synthesized this compound derivatives rely on a combination of analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for characterizing these derivatives. researchgate.net

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, the signals for the aromatic protons on the phenyl ring, the protons on the piperidine ring, and any substituent protons can be identified and assigned.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. tandfonline.com A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of an N-H stretch for the piperidine secondary amine and C-H stretches for the aromatic and aliphatic parts of the molecule can also be confirmed. tandfonline.comasianpubs.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns. Techniques such as chemical ionization may be used. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state. tandfonline.com This technique has been used to determine that the piperidine ring in many of its derivatives adopts a stable chair conformation. chemrevlett.com

Other Techniques:

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly for compounds with conjugated systems. nanobioletters.comtandfonline.com

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can be used to assess the thermal stability of the synthesized compounds. tandfonline.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess the purity of the compounds and to monitor the progress of reactions. bldpharm.com

The table below summarizes the key compounds mentioned in this article.

Table 1: List of Compounds

| Compound Name |

|---|

| This compound |

| (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride |

| ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) |

| t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one oxime |

| Phenyl(piperidin-4-yl)methanol |

| (4-(Piperidin-4-yl)phenyl)methanol |

| (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (B1245722) |

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |

| Piperidin-4-yl(thiophen-2-yl)methanone |

| (2-HYDROXY-PHENYL)-PIPERIDIN-1-YL-METHANONE |

| (4-amino-phenyl)-piperidin-1-yl-methanone |

Pharmacological Profile and Biological Activities of Phenyl Piperidin 4 Yl Methanone Derivatives

Therapeutic Areas and Applications

The versatility of the phenyl(piperidin-4-yl)methanone core has enabled the development of derivatives with a wide range of therapeutic applications. Researchers have successfully modified this structure to create compounds with specific activities, leading to their investigation in diverse medical fields.

Neuropsychiatric Disorders

Derivatives of this compound have shown considerable promise in the treatment of various neuropsychiatric disorders. Their mechanisms of action often involve modulation of key neurotransmitter systems in the brain.

The this compound moiety is recognized as a neuroleptic pharmacophore, a key component responsible for the antipsychotic activity of certain drugs. nih.gov Atypical antipsychotics, also known as second-generation antipsychotics, are a class of medications used to treat a range of psychiatric conditions. wikipedia.org These drugs are characterized by their ability to block both dopamine (B1211576) and serotonin (B10506) receptors in the brain. wikipedia.org

One of the most notable applications of a this compound derivative is as a key intermediate in the synthesis of risperidone (B510). google.comsci-hub.senewdrugapprovals.org Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. sci-hub.senih.gov The synthesis of risperidone involves the reaction of (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) hydrochloride with other chemical entities. google.comsci-hub.senewdrugapprovals.org This intermediate is crucial for forming the final structure of risperidone, which exhibits potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. sci-hub.se

Researchers have also synthesized and evaluated other this compound derivatives for their potential as antipsychotic agents. For instance, a series of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones were found to be potent neuroleptic agents with a long duration of action. nih.gov These compounds demonstrated their antipsychotic potential by effectively blocking d-amphetamine-induced lethality and suppressing conditioned avoidance behavior in animal models. nih.gov Similarly, certain phenylpiperazine derivatives have shown 5-HT2A/D2 receptor binding ratios that are indicative of atypical antipsychotic potential. nih.gov

Table 1: this compound Derivatives with Antipsychotic Activity

| Compound/Derivative | Key Findings | Reference |

| (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride | Key intermediate in the synthesis of the atypical antipsychotic risperidone. | google.comsci-hub.senewdrugapprovals.org |

| [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones | Demonstrated potent and long-acting neuroleptic activity in preclinical studies. | nih.gov |

| Phenylpiperazine derivatives (8a and 9a) | Exhibited 5-HT2A/D2 receptor binding ratios suggestive of atypical antipsychotic properties and showed non-cataleptic action in rats. | nih.gov |

| S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- nih.govgoogle.comnih.govoxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273) | A positive allosteric modulator of mGlu5 receptors with preclinical antipsychotic-like activities. | nih.gov |

Several derivatives of this compound have been investigated for their potential antidepressant properties. For example, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a), a novel 5-HT3 receptor antagonist, has demonstrated antidepressant-like activity in rodent models of depression. nih.gov This compound was shown to be effective in the forced swim test and potentiated the effects of 5-hydroxytryptophan, suggesting a mechanism related to the serotonergic system. nih.gov

Another study reported that novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which are selective delta-opioid agonists, exhibited anxiolytic- and antidepressant-like effects in mouse models. nih.gov These findings suggest that targeting the delta-opioid system with this compound derivatives could be a viable strategy for developing new antidepressant medications.

The neuroprotective potential of this compound derivatives has been explored in the context of neurodegenerative diseases like Alzheimer's disease. One study identified (4-ethyl-piperaz-1-yl)-phenylmethanone as a compound with strong neuroprotective properties against beta-amyloid-induced toxicity in neuronal cells. nih.gov The mechanism of action appeared to involve the reversal of ATP depletion and inhibition of glutamate-induced neurotoxicity, suggesting a protective effect on mitochondrial function. nih.gov

Furthermore, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (B6355638) (PPBP) has been shown to provide neuroprotection in experimental stroke models. nih.gov The neuroprotective effect of PPBP is linked to the reduction of neuronal nitric oxide production, a key factor in ischemic brain damage. nih.gov

Derivatives of this compound have also been investigated for their ability to enhance cognitive function. A notable example is S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- nih.govgoogle.comnih.govoxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273), a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This compound has demonstrated preclinical procognitive activities, including improved performance in the novel object recognition test and reduced impulsivity in the five-choice serial reaction time test in rats. nih.gov These findings suggest that enhancing mGlu5 receptor function through such derivatives could be a promising approach for developing agents that improve cognition. nih.gov

Oncology

In the field of oncology, this compound derivatives have emerged as a promising class of compounds with potential anticancer activity. Research has shown that these derivatives can inhibit the growth of various cancer cell lines through different mechanisms.

One study identified a novel phenyl(piperazin-1-yl)methanone derivative as a reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), an enzyme that is overexpressed in several types of cancer. nih.govresearchgate.net This derivative demonstrated promising antiproliferative activity against breast and ovarian cancer cell lines, suggesting that the phenyl(piperazin-1-yl)methanone scaffold could be a valuable starting point for developing new reversible MAGL inhibitors for cancer therapy. nih.govresearchgate.net

Another area of investigation involves the synthesis of curcuminoids with a halogenated bis(methoxybenzylidene)-4-piperidone structure. nih.gov Certain derivatives in this class were found to be more strongly antiproliferative than a known curcuminoid against several human cancer cell lines. nih.gov Their mechanisms of action included the induction of reactive oxygen species, leading to apoptosis, and the inhibition of angiogenesis. nih.gov

Furthermore, piperidine derivatives, in general, have been shown to possess anticancer properties by activating signaling pathways that lead to cancer cell apoptosis. nih.gov

Table 2: this compound Derivatives in Oncology

| Compound/Derivative | Target/Mechanism | Cancer Cell Lines | Key Findings | Reference |

| Phenyl(piperazin-1-yl)methanone derivative (Compound 4) | Reversible MAGL inhibitor | HCT116, SKOV3, MDA-MB-231, CAOV3, OVCAR3 | Showed antiproliferative efficacy with IC50 values ranging from 31 to 72 µM. | nih.govresearchgate.net |

| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids (2a and 3c) | Induction of ROS, apoptosis, cell cycle arrest, anti-angiogenesis | 518A2 melanoma, HCT116 colon cancer | Demonstrated strong antiproliferative activity and inhibited tumor growth in xenograft models. | nih.gov |

Anticancer and Cytotoxic Activities

Derivatives of this compound have demonstrated significant potential as anticancer and cytotoxic agents. A variety of these compounds have been synthesized and evaluated against numerous human cancer cell lines, showing promising results.

For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl) phenyl) urea (B33335) derivatives incorporating a 4-hydroxymethylpiperidine moiety displayed broad-spectrum antiproliferative activity. preprints.org Two compounds from this series, 5a and 5d, were particularly effective, showing superior potency compared to the established anticancer drugs Paclitaxel and Gefitinib in a number of cancer cell lines, especially those for renal cancer and melanoma. preprints.org In some cases, these compounds induced cell death rather than just inhibiting growth. preprints.org

Another study focused on halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids. nih.gov The 3,4,5-trimethoxybenzylidene curcuminoid 2a and new bis-(3-bromophenyl) and bis-(3,5-dibromophenyl) derivatives 3c and 3d showed stronger antiproliferative effects than the known curcuminoid EF24 against several cancer cell lines. nih.gov These compounds were found to induce apoptosis in melanoma cells by increasing reactive oxygen species. nih.gov

Furthermore, a novel phenyl(piperazin-1-yl)methanone inhibitor of monoacylglycerol lipase (MAGL) was identified through virtual screening. nih.govresearchgate.net This derivative demonstrated promising antiproliferative activity against breast and ovarian cancer cell lines. nih.govresearchgate.net Small molecules like 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine (B1678402) derivatives have also shown cytotoxic activity against various breast cancer cell lines. nih.gov

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

Inhibition of Cancer Cell Proliferation

In addition to direct cytotoxicity, this compound derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

A study on 1-phenyl-3-(4-(pyridin-3-yl) phenyl) urea derivatives found that compounds with a 4-hydroxymethylpiperidine moiety exhibited high mean percentage inhibition values across a panel of 60 human cancer cell lines at a 10 µM concentration. preprints.orgresearchgate.net Notably, compounds 5a and 5d demonstrated superior antiproliferative activity compared to Paclitaxel and Gefitinib against a range of cancer cell lines, including colon, breast, and melanoma. preprints.org

The antiproliferative activity of a novel phenyl(piperazin-1-yl)methanone derivative was linked to its ability to inhibit monoacylglycerol lipase (MAGL). nih.govresearchgate.net This derivative, compound 4, showed an IC50 value of 6.1 µM for MAGL inhibition and promising antiproliferative activity on breast and ovarian cancer cell lines with IC50 values ranging from 31-72 µM. nih.govresearchgate.net

Furthermore, a 4-phenyl-1,8-naphthyridine derivative containing a piperazine moiety was found to have potent anti-proliferative activity on carcinoma cells, with IC50 values comparable to microtubule-deranging drugs. nih.gov This compound was observed to impair mitotic spindle formation and induce apoptosis. nih.gov

The table below highlights the inhibitory concentrations of various this compound derivatives on cancer cell proliferation.

Infectious Diseases

The this compound scaffold has also been a fruitful starting point for the development of agents to combat infectious diseases, including those caused by bacteria, fungi, mycobacteria, viruses, and parasites. nanobioletters.com

Antimicrobial Activity (Antibacterial, Antifungal)

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.

A study on piperidin-4-one derivatives showed that a novel compound, (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide, exhibited higher antimicrobial activity against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative) compared to its precursor. yu.edu.jo Another study synthesized a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, with some compounds showing significant antibacterial activity comparable to ampicillin (B1664943) and potent antifungal activity. biomedpharmajournal.org

Furthermore, a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-substituted-1,3,4-oxadiazole derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. scielo.br In another investigation, new 4-(1H-benzimidazol-2-yl)benzamides were synthesized, with one compound exhibiting the best antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov Several other compounds in this series displayed significant antifungal activities, with MIC values of 3.12 µg/mL. nih.gov

The table below presents the antimicrobial activities of various this compound derivatives.

Antitubercular Agents

The this compound structure is also a key feature in the development of new antitubercular agents. researchgate.net The emergence of drug-resistant tuberculosis has created an urgent need for novel drugs. nih.gov

One area of research has focused on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH. nih.gov Modifications to the piperazine ring and other parts of the molecule have been explored to improve activity. nih.gov For example, replacing the piperazine with an ethylenediamine (B42938) group resulted in weak activity, highlighting the importance of the piperazine ring. nih.gov

In another study, N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were designed and synthesized. nih.gov A compound with a trifluoromethyl substitution demonstrated good antitubercular activity with a MIC of 3.125 μg/ml against Mycobacterium tuberculosis. nih.gov

Antiviral Properties

Derivatives of this compound have also been investigated for their antiviral potential. mdpi.com A study focused on new derivatives of N-substituted piperidines, including hydrochlorides of cyclopropanecarboxylic acid esters and fluorobenzoic acid esters. mdpi.comnih.gov All synthesized substances were found to be effective against the influenza A/H1N1 virus in vitro when compared to the commercial drugs Tamiflu and Rimantadine. mdpi.comnih.gov

Furthermore, an analysis of known HIV-1 non-nucleoside reverse transcriptase inhibitors led to the discovery of novel piperidine-linked aminopyrimidine derivatives. nih.gov These compounds, particularly the N-benzyl derivatives, showed broad activity against wild-type and drug-resistant mutant viruses. nih.gov

Antiparasitic Agents

The this compound fragment is considered a privileged structure in the development of antiparasitic drugs. researchgate.net While the provided search results highlight its presence in antiparasitic compounds, specific research findings detailing the synthesis and evaluation of this compound derivatives as antiparasitic agents are not extensively covered in the initial search. Further research in this specific area would be necessary to provide detailed findings.

Cardiovascular and Metabolic Disorders

Derivatives of this compound have shown significant promise in the management of cardiovascular and metabolic diseases through various mechanisms of action.

The core this compound structure is found in molecules exhibiting anti-thrombotic effects. researchgate.net Research into related heterocyclic compounds has identified potent anti-thrombotic agents. For instance, a new class of FXa inhibitors based on an oxazolidinone scaffold was developed, leading to the discovery of a highly potent and selective, direct Factor Xa inhibitor, BAY 59-7939. This compound demonstrated excellent in vivo anti-thrombotic activity. unipd.it The optimization of this series included the introduction of a morpholinone moiety, which significantly increased in vivo activity. unipd.it

In other research, amides of (2S,4S)-4-[(methyl)(phenyl)amino]-5-oxoproline with piperidine were synthesized and evaluated for their antiplatelet and anti-thrombotic activities. These compounds were found to effectively slow down the process of thrombus formation in both arterial and venous thrombosis models without impacting plasma hemostasis parameters, indicating a promising avenue for designing new agents for the prevention and treatment of thrombosis. nih.gov

| Compound | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| BAY 59-7939 (Rivaroxaban) | Direct Factor Xa Inhibitor | Highly potent and selective, with excellent in vivo antithrombotic activity. | unipd.it |

| (2S,4S)-4-[(methyl)(phenyl)amino]-5-oxoproline amide with piperidine | Antiplatelet and Anti-thrombotic | Slows down thrombus formation in arterial and venous thrombosis models. | nih.gov |

The this compound fragment is a key feature in molecules with anti-arrhythmic properties. researchgate.net A notable study investigated a series of phenylpiperazine derivatives of phenytoin (B1677684) for their anti-arrhythmic activities, which were found to be associated with their α1-adrenoceptor affinities and hERG K+-antagonistic properties. nih.gov In this series, the compound 1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione hydrochloride (19a) demonstrated the highest affinity for the α1-adrenoceptor and the most potent anti-arrhythmic activity in an adrenaline-induced arrhythmia model. nih.gov A significant correlation was established between the α1-AR affinities and the anti-arrhythmic activity. nih.gov

Further research into other heterocyclic structures has also yielded promising anti-arrhythmic agents. For example, a series of 22 new scutellarein (B1681691) derivatives were synthesized and evaluated, with nearly all analogues showing better anti-arrhythmic activity against barium chloride-induced arrhythmia than the positive control, scutellarein. nih.gov

| Compound | Target/Mechanism | Activity Data | Key Findings | Reference |

|---|---|---|---|---|

| 1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione hydrochloride (19a) | α1-adrenoceptor antagonist, hERG K+ channel blocker | Ki = 4.7 nM (α1-adrenoceptor affinity) ED50 = 0.1 mg/kg (adrenaline-induced arrhythmia) | Demonstrated the strongest anti-arrhythmic activity in the series. | nih.gov |

| Scutellarein derivatives (e.g., 10e) | Voltage-gated Nav1.5 and Cav1.2 channels blockers | Showed better anti-arrhythmic activity than the positive control scutellarein. | Displayed rapid-onset anti-arrhythmic effects. | nih.gov |

Piperidine derivatives are recognized for their potential as anti-diabetic agents. nih.gov The well-known anti-diabetic drug Alogliptin, which contains a piperidine moiety, is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), with an IC50 value of less than 10 nM. nih.gov It exhibits over 10,000-fold selectivity over related serine proteases DPP-8 and DPP-9 and has been shown to improve glucose tolerance and enhance plasma insulin (B600854) levels in a dose-dependent manner in animal models. nih.gov

Other piperidine derivatives have also demonstrated anti-diabetic potential through different mechanisms. A novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, showed a potent inhibitory activity of 97.30% against the α-amylase enzyme in vitro, which was significantly higher than the 61.66% inhibition by acarbose. nih.gov The development of DPP-IV inhibitors, also known as gliptins, is a key strategy in the treatment of type 2 diabetes mellitus, as they help to increase the levels of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion. mdpi.com

| Compound/Class | Target/Mechanism | Activity Data | Key Findings | Reference |

|---|---|---|---|---|

| Alogliptin | DPP-4 Inhibitor | IC50 < 10 nM | Potent and highly selective DPP-4 inhibitor. | nih.gov |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase Inhibitor | 97.30% inhibition | Showed significantly higher in vitro α-amylase inhibition compared to acarbose. | nih.gov |

The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic strategy for type 2 diabetes and obesity. nih.gov A series of piperidine amide inhibitors of human 11β-HSD1 have been identified and developed. nih.gov A patent for 4-piperidylbenzamides as 11β-HSD1 inhibitors highlights their potential in treating metabolic syndrome. google.com

One novel pyrimidine (B1678525) 11β-HSD1 inhibitor, referred to as compound C, has an IC50 of 0.07 μM. nih.gov While it effectively inhibited liver 11β-HSD1, significant improvements in metabolic parameters in high-fat diet-fed mice were only observed at higher concentrations, which also led to reductions in body weight, food intake, and glucose levels. nih.gov

| Compound Class/Example | Target | Activity Data | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine amides | 11β-HSD1 | - | Identified as a class of human 11β-HSD1 inhibitors. | nih.gov |

| Compound C (a pyrimidine 11β-HSD1 inhibitor) | 11β-HSD1 | IC50 = 0.07 μM | High doses led to improvements in metabolic parameters, including reduced body weight and glucose levels. | nih.gov |

Antagonism of retinol-binding protein 4 (RBP4) is being explored for the treatment of atrophic age-related macular degeneration and Stargardt disease. nih.gov A non-retinoid, piperidine-based RBP4 antagonist, A1120, has been a lead molecule in this area. nih.gov Structural modifications of A1120, including the replacement of the piperidine ring with alternative scaffolds, have been explored to improve metabolic stability while maintaining RBP4 antagonist activity. acs.org

The design of these antagonists is guided by their ability to bind within the internal cavity of RBP4. nih.gov The core piperidine ring of A1120 resides in a narrow channel of the binding cavity. nih.gov Through optimization, a potent cyclopentyl-fused pyrrolidine (B122466) antagonist, compound 43, was developed. Upon both acute and chronic dosing in rats, compound 43 was shown to reduce circulating plasma RBP4 protein levels by approximately 60%. nih.gov

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| A1120 | RBP4 Antagonist | A lead molecule for RBP4 antagonism with a piperidine core. | nih.govnih.gov |

| Compound 43 (cyclopentyl fused pyrrolidine antagonist) | RBP4 Antagonist | Reduced circulating plasma RBP4 levels by approximately 60% in rats. | nih.gov |

Anti-inflammatory Applications

Derivatives of the this compound structure have demonstrated notable anti-inflammatory properties. nanobioletters.com For example, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) was shown to have significant effects on both acute and chronic inflammation. In a carrageenan-induced paw edema model, C1 reduced edema by 61.98%, 80.84%, and 90.32% at doses of 50, 100, and 200 mg/kg, respectively. researchgate.net

In another study, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also exhibited dose-dependent anti-inflammatory effects. At a dose of 100 mg/kg, LQFM182 reduced edema formation in the carrageenan-induced paw edema test. In a pleurisy test, it decreased cell migration by reducing polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Furthermore, novel ferrocenyl(piperazine-1-yl)methanone-based derivatives have been synthesized, with compound 4i being the most potent in inhibiting nitric oxide (NO) production with an IC50 of 7.65 μM and low toxicity. nih.gov This compound also significantly inhibited the production of iNOS and COX-2. nih.gov

| Compound | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Carrageenan-induced paw edema | Reduced edema by up to 90.32% at 200 mg/kg. | researchgate.net |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy test | Reduced edema formation and levels of pro-inflammatory cytokines IL-1β and TNF-α. | nih.gov |

| Compound 4i (ferrocenyl(piperazine-1-yl)methanone-based derivative) | LPS-induced NO production in RAW264.7 macrophages | IC50 = 7.65 μM for NO production inhibition; also inhibited iNOS and COX-2 production. | nih.gov |

Diagnostic Imaging Agents and Applications

Ligands for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Brain Imaging (e.g., 5-HT2A Receptor Visualization)

The development of selective radioligands for in vivo imaging of the serotonin 5-HT2A receptor is crucial for understanding its role in various neuropsychiatric disorders. nih.gov Derivatives of this compound have been investigated as potential candidates for this purpose, owing to their structural amenability to radiolabeling and their ability to be modified to achieve high affinity and selectivity for the 5-HT2A receptor. nih.govnih.gov Both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are valuable imaging techniques that allow for the quantification of these receptors in the living brain. nih.govnih.gov

A series of halogenated diphenylpiperidines and benzoyl-4-piperidine derivatives have been synthesized and evaluated for their potential as 5-HT2A receptor ligands for PET or SPECT brain imaging. nih.gov In vitro radioreceptor affinity assays were used to determine the potency and selectivity of these novel compounds. nih.gov One particularly promising compound, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, demonstrated high potency for the 5-HT2A receptor with a Ki value of 1.63 nM and over 300-fold selectivity against other serotonin receptor subtypes. nih.gov

For SPECT imaging, several iodinated derivatives of this compound have been synthesized and evaluated. nih.govresearchgate.net For instance, [¹²³I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was synthesized and showed uptake in the brains of mice, indicating its potential as a SPECT tracer. researchgate.net Further studies with derivatives such as [¹²³I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone and (¹²³I)-(4-fluorophenyl)(1-(3-iodophenethyl)piperidin-4-yl)methanone have also been conducted to assess their suitability for visualizing 5-HT2A receptors. nih.gov

In the realm of PET imaging, radiofluorinated derivatives have been explored. The synthesis of [¹⁸F]fluorophenylsulfonyl- and [¹⁸F]fluorophenylsulfinyl-piperidines was undertaken to study their potential as 5-HT2A receptor antagonists. nih.gov Specifically, 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine and 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfinyl)piperidine were labeled with ¹⁸F. nih.gov The former displayed a high affinity for the 5-HT2A receptor with a Ki value of 1.9 nM. nih.gov However, autoradiography on rat brain sections revealed high nonspecific binding for both tracers, which ultimately limits their applicability for in vivo PET imaging in humans. nih.gov

The following table summarizes the research findings for select this compound derivatives as diagnostic imaging agents:

| Compound | Imaging Modality | Target Receptor | Key Findings |

| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | PET/SPECT | 5-HT2A | High potency (Ki = 1.63 nM) and >300-fold selectivity. nih.gov |

| [¹²³I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone | SPECT | 5-HT2A | Showed uptake in mice brain. researchgate.net |

| 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine ([¹⁸F]9) | PET | 5-HT2A | High affinity (Ki = 1.9 nM) but high nonspecific binding. nih.gov |

| 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfinyl)piperidine ([¹⁸F]15) | PET | 5-HT2A | Lower affinity (Ki = 198 nM) and high nonspecific binding. nih.gov |

Mechanism of Action and Molecular Interactions of Phenyl Piperidin 4 Yl Methanone Derivatives

Target Identification and Validation

The identification of molecular targets for phenyl(piperidin-4-yl)methanone derivatives often involves a combination of in silico modeling and in vitro screening assays. For instance, virtual screening protocols utilizing fingerprint-driven consensus docking have been successfully employed to identify novel inhibitors of monoacylglycerol lipase (B570770) (MAGL), a significant therapeutic target for neurodegenerative diseases and cancer. nih.govresearchgate.net This computational approach helps to predict the binding orientation of potential ligands within the active site of the target protein. nih.gov

Subsequent validation of these identified targets is typically achieved through in vitro functional assays. For example, to confirm the activity of potential metabotropic glutamate (B1630785) receptor 5 (mGlu5) modulators, researchers utilize fluorescence-based calcium flux assays in cell lines engineered to express the receptor, such as HEK293 cells. nih.gov These assays measure the intracellular calcium release triggered by receptor activation or modulation, providing a functional readout of the compound's effect. nih.gov Similarly, for serotonin (B10506) 5-HT2C receptor positive allosteric modulators (PAMs), in vitro calcium release assays are used to functionally characterize the synthesized compounds by measuring the activation of the Gαq/11 signaling pathway. nih.gov

Receptor Binding and Modulation

Derivatives of this compound exhibit a remarkable diversity in their interactions with various receptor systems, including serotonin, dopamine (B1211576), metabotropic glutamate, cholinergic, and adrenergic receptors.

Serotonin Receptor (5-HT) Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT2B, 5-HT6, 5-HT7)

The this compound core is a prominent feature in many serotonin receptor ligands. researchgate.net

5-HT1A Receptors: Many long-chain arylpiperazine derivatives, which can incorporate the this compound moiety, show a high affinity for 5-HT1A receptors. researchgate.net The 5-HT1A receptor, a G-protein coupled receptor that reduces cAMP levels, is significantly involved in the modulation of pain responses. nih.gov

5-HT2A Receptors: This scaffold is present in well-known 5-HT2A antagonists like ketanserin (B1673593) and altanserin. researchgate.net The 5-HT2A receptor is implicated in platelet aggregation, and antagonists of this receptor are explored as potential antiplatelet agents. researchgate.net The interaction with this receptor is often studied using isolated rat aorta and cells expressing the human 5-HT2A receptor. researchgate.net

5-HT2C Receptors: Researchers have discovered 4-phenylpiperidine-2-carboxamide analogues that act as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov These PAMs are thought to bind to a shared allosteric site, leading to a conserved modulatory mechanism. nih.gov The functional characterization of these compounds often involves measuring the stimulation of phospholipase Cβ, a key signaling pathway of the 5-HT2C receptor. nih.gov

5-HT7 Receptors: Structural modifications of long-chain arylpiperazines, which can be related to the this compound structure, are explored to develop selective 5-HT7 receptor ligands. researchgate.net Many compounds that are ligands for the 5-HT1A receptor also demonstrate high affinity for 5-HT7 receptors. researchgate.net

The broad interaction of this chemical class with multiple serotonin receptor subtypes highlights its versatility in modulating serotonergic neurotransmission.

Dopamine Receptor (D) Interactions (e.g., D1, D2, D4)

This compound derivatives also play a significant role as ligands for dopamine receptors, particularly the D2 and D4 subtypes.

D2 Receptors: Combined in silico and in vitro approaches have been used to identify novel D2 receptor ligands. nih.gov The interaction with the D2 receptor is critically dependent on an ionic bond with Asp114 in the third transmembrane domain. nih.gov

D4 Receptors: A number of 1,4-disubstituted aromatic piperidines and piperazines, which are structurally related to this compound, exhibit high selectivity for the D4 receptor. nih.gov Structure-activity relationship (SAR) studies have been conducted on piperidine-based ligands to explore the effects of structural variations on D4 receptor affinity and selectivity. mdpi.com Certain derivatives show a distinct binding mode depending on the nature of their terminal substituent (e.g., butyl vs. benzyl). mdpi.com The high selectivity of some of these compounds makes them valuable tools for investigating D4 receptor signaling. chemrxiv.orgresearchgate.net

Table 1: Dopamine Receptor Binding Affinities of Selected this compound Derivatives

| Compound | D4R pKi | D2/D4 Selectivity | D3/D4 Selectivity |

| Compound 19 (4-phenyl-1,2,3,6-tetrahydropyridine derivative) | 8.82 | 380 | 162 |

| Saturated Analog of Compound 19 | 8.71 | 234 | 363 |

| Data sourced from MDPI mdpi.com |

Cholinergic System Interactions (e.g., Vesicular Acetylcholine (B1216132) Transporter (VAChT) Ligands)

The vesicular acetylcholine transporter (VAChT) is responsible for packaging acetylcholine into synaptic vesicles for release. nih.gov The cytoplasmic tail of VAChT contains trafficking signals that interact with clathrin-associated adaptor protein complexes, such as AP-1 and AP-2. nih.gov While direct interaction data for this compound derivatives with VAChT is limited in the provided context, the broader chemical space of piperidine-containing compounds is relevant to cholinergic system modulation. The study of VAChT is crucial for understanding how cholinergic neurotransmission is regulated. nih.gov

Adrenergic Receptor (α1, α2) Interactions

While not a primary focus of the provided search results, some this compound derivatives may exhibit off-target interactions with adrenergic receptors. The structural similarities to ligands of other monoamine receptors, such as serotonin and dopamine receptors, suggest a potential for cross-reactivity. For example, some D2 receptor ligands have been found to have structural similarities with compounds that bind to other receptors. nih.gov Further investigation would be required to delineate the specific interactions of this chemical class with α1 and α2 adrenergic receptors.

Enzyme Inhibition and Activation

Derivatives of this compound have emerged as potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall. researchgate.netnih.gov DprE1 is essential for the formation of arabinans, key components of the cell wall in Mycobacterium tuberculosis. researchgate.net Inhibition of this enzyme disrupts arabinan (B1173331) synthesis, leading to cell lysis and bacterial death. nih.gov This mechanism of action is distinct from that of first-line anti-tuberculosis drugs like ethambutol. researchgate.net

Several this compound derivatives have demonstrated significant inhibitory activity against DprE1. For instance, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone (P1) has been identified as a potent antitubercular agent. researchgate.net Structure-activity relationship studies have led to the discovery of analogs with high in vitro potency against various drug-resistant and drug-susceptible clinical isolates of M. tuberculosis. researchgate.net

Another notable derivative, (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-benzyl-piperidin-1-yl)methanone, has shown high potency with an IC50 value of 0.054 μM and a strong binding affinity (Kd of 0.25 μM) for DprE1. sci-hub.st Computational studies, including molecular docking and dynamics simulations, have been employed to understand the binding modes of these inhibitors. These studies reveal that derivatives can occupy the active site of DprE1, forming stable complexes through various interactions, including hydrogen bonding and hydrophobic interactions. sci-hub.stdigitellinc.com For example, the trifluoromethyl group of certain quinoxaline (B1680401) derivatives, which share a similar structural space with benzothiazinones, fits into a hydrophobic pocket formed by specific amino acid residues within the DprE1 active site. sci-hub.st

The development of these inhibitors is a significant step forward in the fight against tuberculosis, particularly against multidrug-resistant strains. nih.govnih.gov Both covalent and non-covalent inhibitors of DprE1 have been identified, with some, like BTZ043 and Macozinone, forming a covalent bond with the active-site cysteine residue (Cys387). nih.govnih.gov

Table 1: Inhibitory Activity of this compound Derivatives against DprE1

| Compound | Target | IC50 (µM) | Binding Affinity (Kd, µM) | Key Findings | Reference |

|---|---|---|---|---|---|

| (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone (P1) | DprE1 | Not specified | Not specified | Potent antitubercular agent with high in vitro potency against drug-resistant strains. | researchgate.net |

| (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-benzyl-piperidin-1-yl)methanone | DprE1 | 0.054 | 0.25 | Highly potent inhibitor identified through a combination of phenotypic screening and target-based discovery. | sci-hub.st |

| Quinoxaline Derivatives | DprE1 | Not specified | Not specified | The 2-carboxy-6-trifluoromethylquinoxaline core occupies a position near the flavin ring of FAD. | sci-hub.st |

This compound and its analogs have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a potential therapeutic target for type 2 diabetes and obesity because it converts inactive cortisone (B1669442) to active cortisol, and its inhibition is expected to improve metabolic phenotypes. nih.govmdpi.com

Research has shown that some 11β-HSD1 inhibitors can improve metabolic parameters in preclinical models. nih.gov For instance, a pyrimidine (B1678525) derivative, compound C, demonstrated over 90% inhibition of liver 11β-HSD1 in high-fat diet-fed mice, leading to modest improvements in metabolic parameters. nih.gov At higher concentrations, this compound also reduced body weight, food intake, and glucose levels. nih.gov However, studies have also suggested that a significant portion of the beneficial metabolic effects of some 11β-HSD1 inhibitors might occur through off-target mechanisms, independent of 11β-HSD1 inhibition. nih.gov

Clinical trials with 11β-HSD1 inhibitors have shown promise in improving glucose homeostasis and decreasing body weight in patients with type 2 diabetes. nih.gov For example, co-administration of the 11β-HSD1 inhibitor AZD4017 with prednisolone (B192156) in healthy men was shown to potentially limit the adverse metabolic and bone side effects of the glucocorticoid. ed.ac.uknih.gov This suggests that 11β-HSD1 inhibitors could serve as a protective adjunctive therapy. ed.ac.uk

The development of potent and selective 11β-HSD1 inhibitors remains an active area of research. mdpi.comrsc.org Computational methods are being used to identify novel inhibitors with improved binding affinity and efficacy. rsc.org

Table 2: Effects of 11β-HSD1 Inhibitors

| Compound/Inhibitor | Model | Key Findings | Reference |

|---|---|---|---|

| Compound C (a pyrimidine derivative) | High-fat diet-fed C57BL/6J mice | >90% inhibition of liver 11β-HSD1, modest improvements in metabolic parameters, reduction in body weight, food intake, and glucose at higher concentrations. | nih.gov |

| AZD4017 | Healthy men receiving prednisolone | Mitigated adverse metabolic and bone turnover effects of prednisolone. | ed.ac.uknih.gov |

| UI-1499 | Non-diabetic lean C57BL/6J mice and diabetic KKAy mice | Significant 11β-HSD1 activity inhibition in liver and adipose tissue; reduction in fasting glycemia in diabetic mice. | mdpi.com |

Interactions with Other Biological Macromolecules (e.g., DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2)

Beyond their effects on DprE1 and 11β-HSD1, derivatives of this compound have been shown to interact with other significant biological macromolecules.

DNA Gyrase: N-phenylpyrrolamide derivatives have been identified as a new class of bacterial DNA gyrase inhibitors. rsc.orgnih.gov DNA gyrase is a crucial enzyme for bacterial survival, involved in DNA replication, transcription, and recombination. nih.gov The most potent of these inhibitors exhibit low nanomolar IC50 values against Escherichia coli DNA gyrase and also show activity against E. coli topoisomerase IV, making them potential dual-target antibacterial agents. rsc.orgnih.gov Importantly, these compounds display selectivity for bacterial targets over the human topoisomerase IIα isoform. rsc.orgnih.gov Some derivatives have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain Gram-negative bacteria. rsc.orgnih.gov

Lanosterol 14 α-demethylase (CYP51): This cytochrome P450 enzyme is a key player in the biosynthesis of sterols, including cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govwikipedia.org It catalyzes the removal of the C-14α-methyl group from lanosterol. wikipedia.org While human CYP51 has shown resistance to inhibition, it remains an attractive target for cholesterol-lowering drugs. nih.govmdpi.com Structural derivatives of haloperidol, which contains a this compound-like core, have been shown through molecular docking to fit into the active site of Candida albicans CYP51. researchgate.net This suggests the potential for designing novel non-azole inhibitors targeting this enzyme. researchgate.net

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular defense against oxidative stress. nih.gov Under normal conditions, KEAP1 targets NRF2 for degradation. nih.gov Inhibiting the protein-protein interaction between KEAP1 and NRF2 allows NRF2 to accumulate and activate the expression of antioxidant genes. nih.gov While direct examples of this compound derivatives as KEAP1-NRF2 inhibitors were not found in the provided context, the development of small molecule inhibitors for this interaction is an active area of research for various diseases. nih.gov

Table 3: Interactions of this compound Derivatives with Other Macromolecules

| Macromolecule | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| DNA Gyrase | N-phenylpyrrolamides | Low nanomolar IC50 values against E. coli DNA gyrase; activity against Gram-positive and some Gram-negative bacteria. | rsc.orgnih.govnih.gov |

| Lanosterol 14 α-demethylase (CYP51) | Haloperidol derivatives | Molecular docking suggests potential for inhibition of Candida albicans CYP51. | researchgate.net |

Modulation of Intracellular Signaling Pathways

The biological effects of this compound derivatives extend to the modulation of intracellular signaling pathways. For example, the sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), a compound related to the core structure, has been shown to modulate the coupling of neuronal nitric oxide synthase (nNOS) with postsynaptic density-95 (PSD-95). nih.gov This interaction is significant in the context of neuronal signaling and neuroprotection. In a model of neonatal ischemia, PPBP was found to attenuate the activity of nNOS, reduce ischemia-induced nitric oxide production, and protect striatal neurons from degeneration. nih.gov This suggests that sigma receptor agonists with a phenylpiperidine scaffold can influence critical signaling cascades involved in neuronal damage and survival. nih.gov

Structure Activity Relationship Sar Studies of Phenyl Piperidin 4 Yl Methanone Derivatives

Systematic Exploration of Substituent Effects on Biological Activitynih.govnih.govmdpi.commdpi.comnih.govnih.govnih.govrsc.orgbaranlab.org

The biological activity of phenyl(piperidin-4-yl)methanone derivatives is highly sensitive to the nature and position of substituents on both the phenyl and piperidine (B6355638) rings, as well as modifications to the core structure.

Substituents on the phenyl ring play a critical role in modulating the biological activity of benzoylpiperidine derivatives by influencing electronic properties and steric interactions within the target binding site. rsc.orgrsc.org

Halogenation is a common strategy to enhance activity. The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is considered crucial for the binding of ligands to the 5-HT₂A receptor. nih.gov In a series of monoacylglycerol lipase (B570770) (MAGL) inhibitors, the introduction of a fluorine atom at the para-position of a phenolic group on a related moiety increased the acidity of the hydroxyl group, reinforcing hydrogen bonds with the enzyme and improving inhibitory activity approximately tenfold. nih.gov Similarly, for MAGL inhibitors based on a diarylsulfide benzoylpiperidine scaffold, substituents like trifluoromethyl, chlorine, and trifluoromethoxy in the meta position of a distal phenyl ring resulted in low nanomolar IC₅₀ values. nih.gov These meta-substituents were found to fully occupy a hydrophobic pocket of the enzyme. nih.gov

Alkyl groups also significantly impact potency. An i-propyl group in the para-position of the benzoyl moiety contributed to making a derivative the most potent reversible inhibitor in its series against MAGL. nih.gov However, the effect of substitution is not always positive. In a series of dual-target inhibitors for acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT), halogen substituents at the 3-position of a benzylpiperidine moiety did not improve activity towards either target. mdpi.com

The position of the substituent is also paramount. Studies on 4-(m-OH phenyl)-piperidine analogs have shown that these compounds bind selectively to opioid mu-receptors. nih.gov For certain MAGL inhibitors, a hydroxyl group in the meta position of a phenylamidic ring resulted in the most potent activity. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Biological Activity

| Compound Series | Target | Substituent | Position | Effect on Activity | Reference |

| Serotonin Receptor Ligands | 5-HT₂A Receptor | Fluoro | para | Crucial for anchorage/orientation | nih.gov |

| MAGL Inhibitors | MAGL | Fluoro | para (on phenolic ring) | ~10-fold improvement in IC₅₀ | nih.gov |

| MAGL Inhibitors | MAGL | Trifluoromethyl, Chlorine, Trifluoromethoxy | meta (on distal phenyl) | Low nanomolar IC₅₀ values | nih.gov |

| MAGL Inhibitors | MAGL | i-propyl | para (on benzoyl moiety) | Potent reversible inhibition | nih.gov |

| AChE/SERT Inhibitors | AChE/SERT | Halogens | 3-position (on benzyl (B1604629) moiety) | No enhancement of activity | mdpi.com |

| Opioid Ligands | μ-opioid receptor | Hydroxyl | meta | Selective binding | nih.gov |

Modifications to the piperidine ring, particularly at the nitrogen atom (N1 position), are a primary method for tuning the pharmacological properties of benzoylpiperidine derivatives. nih.govmdpi.com Common modifications include N-alkylation and the introduction of various functional groups. nih.gov

For a series of 4-(m-OH phenyl)-piperidines, N-substituents such as methyl, allyl, and phenethyl were synthesized to probe receptor affinity. nih.gov In the context of developing dual-target AChE/SERT inhibitors, incorporating bulky aromatic substituents on the piperidine nitrogen favored interaction with cholinesterases but negatively impacted binding to SERT, likely due to steric hindrance. mdpi.com Conversely, the addition of a benzyl group to the piperidine ring was suggested to hinder cation–π interactions, thereby decreasing affinity for certain targets. mdpi.com

The introduction of hydroxyl groups can also be significant. Substituted piperidines containing a proximal hydroxy group have shown synergistic effects on antioxidant properties. ajchem-a.com The stereochemistry of piperidine ring substituents is also a key factor. For example, cis-selective hydroboration/hydrogenation has been used to create specific diastereomers of substituted piperidines. mdpi.com

Table 2: Effect of Piperidine Ring Substituents

| Compound Series | Target/Activity | Substituent Type | Observation | Reference |

| Opioid Ligands | μ-opioid receptor | N-methyl, N-allyl, N-phenethyl | Modulation of receptor affinity and function | nih.gov |

| AChE/SERT Inhibitors | AChE, BuChE, SERT | Bulky aromatic N-substituents | Enhanced cholinesterase inhibition, reduced SERT affinity | mdpi.com |

| Antioxidants | Antioxidant activity | Proximal hydroxyl group | Synergistic enhancement of properties | ajchem-a.com |

The ketone moiety of the benzoylpiperidine scaffold is a key structural feature, often acting as a hydrogen bond acceptor. nih.gov While direct modifications of the carbonyl group are less frequently reported than substitutions on the aromatic rings, replacing the ketone with other linking groups has been explored to investigate its role in biological activity.

In the development of tyrosinase inhibitors, the bridging group was varied between an amide and an acrylamide (B121943) to study the importance of a vinyl group for activity. nih.gov This highlights a strategy of replacing the ketone with a more complex linker. In another study, researchers aiming to develop multivalent ligands for the 5-HT₂A receptor chose to replace a secondary alcohol with a ketone group. nih.gov This was done not to enhance potency directly, but to avoid the synthetic and analytical complications associated with a chiral center, indicating the ketone's utility as a stable, achiral linker. nih.gov The bioisosteric replacement of the amide group in related benzamides with structures like esters, thioamides, and ureas has also been investigated, suggesting that the core carbonyl functionality is amenable to substitution to fine-tune activity. nih.gov

Pharmacophore Elucidationmdpi.comrsc.org

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For benzoylpiperidine derivatives, the core structure itself is often a key component of the pharmacophore.

The 4-(p-fluorobenzoyl)piperidine fragment is considered a constrained pharmacophore, mimicking the structure of butyrophenones, which are known to interact with dopaminergic and serotoninergic receptors. nih.gov The key elements of this pharmacophore include the substituted phenyl ring, the central ketone (which can act as a hydrogen bond acceptor), and the piperidine ring, whose nitrogen atom is often a key point for further substitution to modulate affinity and selectivity for various targets. nih.gov

In studies of MAGL inhibitors, the binding mode highlighted the benzoylpiperidine as a central fragment, with the benzoyl portion occupying a wide lipophilic channel and substituents on a distal phenyl ring interacting with a hydrophobic pocket. nih.gov For other inhibitors, a hydroxyl group on an associated phenyl ring was shown to form crucial hydrogen bonds with enzyme residues, defining a key interaction point in the pharmacophore. nih.gov

Selectivity and Potency Enhancements through Structural Modifications

A primary goal of SAR studies is to enhance the potency and selectivity of lead compounds. For benzoylpiperidine derivatives, this has been achieved through targeted structural modifications.

For example, starting from a screening hit, a new series of tankyrase (TNKS) inhibitors based on the benzoylpiperidine moiety was developed. The most potent and selective compound in this series showed a 5000-fold selectivity for TNKS1/2 over related PARP enzymes and possessed favorable pharmacokinetic properties. nih.gov

In the development of MAGL inhibitors, optimization of a lead compound by introducing an i-propyl group on the benzoyl moiety and a fluorine atom on a separate phenolic ring led to a compound with an IC₅₀ of 80 nM, a significant improvement in potency. nih.gov Similarly, for 5-HT₂A receptor ligands, systematic evaluation led to the identification of derivatives with low nanomolar IC₅₀ values (1.1 and 2.4 nM). nih.gov Further modification of one of these compounds resulted in a mixed ligand for both 5-HT₂A and D₂ receptors. nih.gov

The introduction of bulky substituents can be a tool to enhance selectivity. In one study, bulky aromatic groups on the piperidine ring favored BuChE inhibition over AChE and SERT, demonstrating how steric factors can be exploited to achieve target selectivity. mdpi.com

Bioisosteric Design Principles Applied to Benzoylpiperidinesnih.govnih.gov

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. nih.govbaranlab.org The this compound fragment itself is considered a potential bioisostere of the piperazine (B1678402) ring. nih.gov This replacement can be advantageous because the ketone's carbonyl group can establish new hydrogen bond interactions with the target that are not possible with the piperazine nitrogen. nih.gov

This principle has been applied to evaluate SAR in various compound classes. nih.gov However, it is noted that this chemical modification does not universally lead to an improvement in biological activity. nih.gov The application of bioisosteric replacement extends to other parts of the molecule as well. For instance, replacing a hydrogen atom with fluorine can modulate electronic properties and metabolic stability. nih.gov The substitution of an amide bond with other linkers like esters or thioamides is another application of this principle to probe the importance of the linker's properties for biological function. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies are instrumental in understanding how different physicochemical properties of the molecules influence their therapeutic effects. These studies utilize statistical and machine learning techniques to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

While comprehensive QSAR studies focusing specifically on the this compound core scaffold are not extensively available in publicly accessible literature, related research on structurally similar piperidine derivatives provides valuable insights into the potential application of these methods. For instance, QSAR studies have been conducted on various N-substituted and 4-substituted piperidine analogs, revealing key structural requirements for different biological activities.

In a typical QSAR study for a series of this compound analogs, the process would involve the following steps:

Data Set Selection: A series of compounds with the common this compound core and known biological activities (e.g., receptor binding affinity, enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.